An In-depth Technical Guide to the Chemical Properties of 4-N-Maleimidophenyl Butanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-N-Maleimidophenyl Butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-N-Maleimidophenyl butanoic acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. Its unique architecture, featuring a reactive maleimide group and a terminal carboxylic acid, allows for the covalent linkage of biomolecules, particularly through the thiol-reactive maleimide moiety. This guide provides a comprehensive overview of the core chemical properties of 4-N-Maleimidophenyl butanoic acid, including its synthesis, physicochemical characteristics, reactivity, and stability. Furthermore, it delves into its critical applications in bioconjugation, with a special focus on the construction of antibody-drug conjugates (ADCs), and offers detailed experimental protocols for its use. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of advanced bioconjugates.
Introduction: The Versatility of a Heterobifunctional Crosslinker
In the landscape of bioconjugation chemistry, the ability to selectively and stably link different molecular entities is paramount. 4-N-Maleimidophenyl butanoic acid emerges as a key player in this arena, offering a strategic combination of two distinct functional groups within a single molecule. The maleimide group provides a highly selective reactive handle for thiol groups, commonly found in the cysteine residues of proteins. Simultaneously, the terminal butanoic acid moiety offers a versatile point of attachment for other molecules through standard amide bond formation or other carboxylate chemistries. This dual functionality makes it an invaluable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody. This guide will explore the fundamental chemical properties that underpin the utility of this important crosslinker.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-N-Maleimidophenyl butanoic acid is essential for its effective handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 100072-54-6 | [1] |
| Molecular Formula | C₁₄H₁₃NO₄ | [1] |
| Molecular Weight | 259.26 g/mol | [1] |
| Appearance | White to off-white solid | General observation |
| Melting Point | Not definitively reported; expected to be a solid at room temperature. | Inferred from related compounds |
| Boiling Point | 525.7±45.0 °C (Predicted) | [2] |
| Density | 1.36±0.1 g/cm³ (Predicted) | [2] |
| Solubility | N-aryl maleimides generally exhibit poor solubility in aqueous media but are soluble in organic solvents like DMF and DMSO.[3][4] The carboxylic acid moiety may impart limited aqueous solubility, particularly at higher pH. | Inferred from structural analogs |
Storage and Handling: 4-N-Maleimidophenyl butanoic acid should be stored in a cool, dry place, protected from light and moisture to prevent degradation of the reactive maleimide group. For long-term storage, refrigeration is recommended.
Synthesis of 4-N-Maleimidophenyl Butanoic Acid
The synthesis of 4-N-Maleimidophenyl butanoic acid typically follows a two-step process common for N-substituted maleimides.[5]
Reaction Pathway
The synthesis involves the reaction of 4-(4-aminophenyl)butanoic acid with maleic anhydride to form the intermediate N-(4-carboxyphenylbutyl)maleamic acid. This is followed by a cyclodehydration reaction to yield the final product, 4-N-Maleimidophenyl butanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-carboxyphenylbutyl)maleamic acid
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In a round-bottom flask, dissolve 4-(4-aminophenyl)butanoic acid in a suitable aprotic solvent, such as diethyl ether or acetone.
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Slowly add a solution of maleic anhydride (1 molar equivalent) in the same solvent to the stirred solution of the amine at room temperature.
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A precipitate of the maleamic acid should form. Continue stirring for 1-2 hours to ensure complete reaction.
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Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.
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Dry the N-(4-carboxyphenylbutyl)maleamic acid under vacuum. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of 4-N-Maleimidophenyl butanoic acid
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In a fume hood, combine the dried N-(4-carboxyphenylbutyl)maleamic acid, anhydrous sodium acetate (catalytic amount), and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
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Heat the mixture with stirring, typically to around 100°C, for 45-60 minutes.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.
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Collect the crude 4-N-Maleimidophenyl butanoic acid by vacuum filtration and wash thoroughly with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the ortho and meta protons of the para-substituted phenyl ring.
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Maleimide Protons: A singlet at approximately δ 6.8-7.0 ppm, integrating to two protons, characteristic of the two equivalent vinyl protons of the maleimide ring.
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Aliphatic Protons: A series of multiplets in the aliphatic region (δ 1.8-2.8 ppm) corresponding to the protons of the butanoic acid chain. The methylene group adjacent to the carboxylic acid and the methylene group adjacent to the phenyl ring will be the most deshielded.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) corresponding to the two carbonyl carbons of the maleimide ring and the carboxylic acid carbon.
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Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm) for the para-substituted phenyl ring.
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Maleimide Vinyl Carbons: A signal around δ 134 ppm for the two equivalent vinyl carbons of the maleimide ring.
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Aliphatic Carbons: Three signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons of the butanoic acid chain.
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretching (Carboxylic Acid): A broad absorption band around 1700 cm⁻¹.
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C=O Stretching (Maleimide): Two characteristic carbonyl absorption bands, typically around 1700-1780 cm⁻¹ (asymmetric and symmetric stretching).
-
O-H Stretching (Carboxylic Acid): A broad absorption in the region of 2500-3300 cm⁻¹.
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C=C Stretching (Maleimide): An absorption around 1600-1650 cm⁻¹.
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C-N Stretching: An absorption in the region of 1350-1400 cm⁻¹.
Reactivity and Conjugation Chemistry
The utility of 4-N-Maleimidophenyl butanoic acid as a crosslinker is primarily defined by the reactivity of its maleimide group.
The Thiol-Maleimide Michael Addition
The cornerstone of maleimide chemistry in bioconjugation is its highly efficient and selective reaction with thiols (sulfhydryl groups) via a Michael addition mechanism. This reaction forms a stable thioether bond.
This reaction is particularly favored for several reasons:
-
High Selectivity: At a pH range of 6.5-7.5, the reaction is highly selective for thiols over other nucleophilic groups present in proteins, such as amines.
-
Favorable Kinetics: The reaction proceeds rapidly under mild, physiological conditions (room temperature, aqueous buffers).
-
Stability of the Adduct: The resulting thioether bond is generally stable under physiological conditions.
pH Dependence of the Reaction
The rate of the thiol-maleimide reaction is pH-dependent. The reaction requires the thiolate anion (R-S⁻) as the nucleophile. Therefore, the reaction rate increases with pH as the concentration of the thiolate anion increases. However, a competing side reaction, the hydrolysis of the maleimide ring, also becomes more pronounced at higher pH.
Stability and Potential Side Reactions
While the maleimide group is a powerful tool, its stability and potential for side reactions must be considered for successful bioconjugation.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This opens the ring to form a non-reactive maleamic acid derivative, which can no longer participate in the Michael addition. Therefore, stock solutions of maleimide-containing reagents are best prepared in anhydrous organic solvents like DMSO or DMF and used promptly after dilution into aqueous buffers.
-
Thioether Exchange: The thioether bond formed can, under certain conditions, undergo a retro-Michael reaction, leading to the potential for exchange with other free thiols. This is a consideration for the long-term stability of the conjugate, especially in vivo.
Applications in Bioconjugation and Drug Development
The primary application of 4-N-Maleimidophenyl butanoic acid is as a heterobifunctional crosslinker in bioconjugation.
Protein Labeling and Modification
The maleimide group allows for the site-specific labeling of proteins at cysteine residues with various reporter molecules (e.g., fluorescent dyes, biotin) or other functional moieties that have been attached to the carboxylic acid end of the crosslinker.
Antibody-Drug Conjugates (ADCs)
A particularly impactful application is in the construction of ADCs. In this context, 4-N-Maleimidophenyl butanoic acid can act as a component of the linker that connects a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine-containing drug, while the maleimide end is used to conjugate the drug-linker construct to the antibody via its cysteine residues.
Conclusion
4-N-Maleimidophenyl butanoic acid is a versatile and powerful tool in the arsenal of the modern biochemist and drug development scientist. Its well-defined reactivity, coupled with its heterobifunctional nature, provides a robust platform for the precise construction of complex bioconjugates. A thorough understanding of its chemical properties, including its synthesis, stability, and the nuances of the thiol-maleimide reaction, is critical for its successful application. As the demand for sophisticated biotherapeutics like ADCs continues to grow, the importance of well-characterized crosslinkers such as 4-N-Maleimidophenyl butanoic acid will undoubtedly increase.
References
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- Christie, R. J., et al. (2021).
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- Guo, W., et al. (2007). Solubilities of Terephthalic Acid in Dimethyl Sulfoxide + Water and in N,N-Dimethylformamide + Water from (301.4 to 373.7) K.
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000156). Retrieved from [Link]
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ChemBK. (n.d.). Benzenebutanoic acid, 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-. Retrieved from [Link]
- Lyon, R. P., et al. (2015). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 104(6), 633-643.
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Soltec Ventures. (n.d.). 4-(N-Maleimidophenyl)butyric acid hydrazide hydrochloride. Retrieved from [Link]
- Wang, L., et al. (2012). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Different Organic Solvents.
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